molecular formula C9H11Cl2NO2 B3028285 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride CAS No. 1810069-93-2

2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride

Cat. No.: B3028285
CAS No.: 1810069-93-2
M. Wt: 236.09
InChI Key: YPHJBMQLXONGLX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-2-(3-chlorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-9(11,8(12)13)6-3-2-4-7(10)5-6;/h2-5H,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHJBMQLXONGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810069-93-2
Record name Benzeneacetic acid, α-amino-3-chloro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810069-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride typically involves the chlorination of phenylalanine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as crystallization or recrystallization to obtain the hydrochloride salt. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various receptors, influencing neuronal signaling pathways. Research indicates that it can modulate receptor activity, impacting signaling pathways associated with mood regulation and cognitive functions. This property is particularly relevant for developing novel treatments for psychiatric disorders such as anxiety and depression.

Potential Therapeutic Applications

  • Neurotransmitter Modulation : Acts as an inhibitor of certain protein interactions, which may help in regulating neurotransmitter systems.
  • Psychiatric Disorders : Potential applications in treating conditions like anxiety and depression due to its ability to influence neurotransmitter receptors.

Organic Synthesis

2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. Its functional groups (amino and carboxylic acid) allow for diverse chemical reactions, including:

  • Esterification : Formation of esters through reaction with alcohols.
  • Amidation : Reaction with amines to form amides.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions.

Synthetic Methods

Several methods have been developed for synthesizing this compound, allowing for varying yields and purity levels depending on the reaction conditions employed. Common synthetic routes include:

  • Reactions with Amines and Carboxylic Acids : Utilizing coupling reactions to form the desired product.
  • Use of Catalysts : Employing catalysts to enhance reaction efficiency and selectivity.

Biological Research

In biological research, this compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : Studies suggest that it may act as an inhibitor for enzymes like enkephalinase, which could prolong the effects of neuropeptides involved in pain perception.
  • Receptor Interaction Studies : Research focuses on its effects on various receptors, particularly glutamate receptors, which are critical for synaptic transmission and plasticity in the nervous system .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes and biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride
  • CAS Number : 1810069-93-2 (racemic mixture) , 123053-22-5 ((S)-enantiomer)
  • Molecular Formula: C₉H₁₁Cl₂NO₂
  • Molecular Weight : 236.1 g/mol
  • Structural Features: A propanoic acid backbone with an amino group and a 3-chlorophenyl substituent at the α-carbon, forming a hydrochloride salt.

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds with halogen or electron-withdrawing substituents exhibit distinct physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Substituent Molecular Weight Key Features/Applications References
2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid HCl 1171929-36-4 C₁₀H₁₁ClF₃NO₂ 4-CF₃ 257.65 Enhanced metabolic stability; used in CNS drug research
2-Amino-2-(2,4-difluorophenyl)propanoic acid derivatives 1958125-88-6 C₉H₉F₂NO₂ 2,4-F₂ ~209.1 Improved lipophilicity; fluorinated analogs for PET imaging
2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl 1956437-40-3 C₉H₁₂ClFNO 3-F, 2-CH₃ 207.65 Ethanolamine backbone; potential adrenergic activity

Key Findings :

  • Trifluoromethyl groups (e.g., 4-CF₃) increase electron-withdrawing effects, enhancing acidity (pKa ~1.5–2.0) and resistance to enzymatic degradation .
  • Fluorine substituents improve blood-brain barrier penetration, making analogs like 2,4-F₂ derivatives candidates for neuroactive drugs .

Backbone Modifications: Propanoic Acid vs. Acetic Acid

Chain length influences steric bulk and solubility:

Compound Name CAS Number Molecular Formula Backbone Length Molecular Weight Solubility (Water) Applications References
2-Amino-2-(3-chlorophenyl)propanoic acid HCl 1810069-93-2 C₉H₁₁Cl₂NO₂ C3 236.1 Moderate (~50 mg/mL) Chiral intermediates
2-Amino-2-(3-chlorophenyl)acetic acid HCl 1214196-70-9 C₈H₈Cl₂NO₂ C2 222.07 High (>100 mg/mL) Peptide mimetics

Key Findings :

  • Propanoic acid derivatives (C3 backbone) exhibit greater steric hindrance, favoring selective binding in enzyme active sites .
  • Acetic acid analogs (C2) show higher aqueous solubility, advantageous for formulation in liquid dosage forms .

Positional Isomerism and Enantiomer-Specific Activity

The position of the chlorine substituent and stereochemistry critically affect biological interactions:

Compound Name CAS Number Substituent Position Enantiomer Molecular Weight Key Applications References
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl 123053-22-5 3-Cl on C3 (S) 236.1 NMDA receptor modulation
3-Amino-3-(p-chlorophenyl)propionic acid 19947-39-8 4-Cl on C3 Racemic 199.63 GABA analogs

Key Findings :

  • (S)-Enantiomers often display higher receptor affinity. For example, the (S)-isomer of 2-Amino-3-(3-chlorophenyl)propanoic acid HCl shows NMDA receptor antagonism .
  • Para-chloro substituents (e.g., 4-Cl) enhance binding to GABA transporters compared to meta-substituted analogs .

Functional Group Replacements

Alternative functional groups modify reactivity and applications:

Compound Name CAS Number Functional Group Molecular Weight Key Features References
2-(3-Chlorophenoxy)propan-1-amine HCl 1021871-66-8 Ether linkage 222.11 Adrenergic agonist precursor
2-Amino-2-(3-chlorophenyl)acetonitrile HCl N/A Nitrile group ~198.6 Strecker synthesis intermediate

Key Findings :

  • Nitrile precursors are critical in Strecker synthesis for scalable α-amino acid production .
  • Ether-linked analogs (e.g., phenoxypropan-1-amine) serve as intermediates for stimulant pharmaceuticals .

Data Availability :

  • Commercial suppliers like CymitQuimica and Santa Cruz Biotechnology list select derivatives, though some (e.g., 2-Amino-2-(3-chlorophenyl)propanoic acid) are discontinued .
  • Analytical methods (e.g., NMR, HPLC) for structural confirmation are standardized across analogs .

Biological Activity

2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride, also known as (S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride, is a chiral amino acid derivative with significant biological activities. Its unique structure, characterized by an amino group, a carboxylic acid, and a chlorinated phenyl group, contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₁Cl₂NO₂
  • Molecular Weight : Approximately 236.10 g/mol
  • Structure : Contains a 3-chlorophenyl group attached to the alpha carbon of the propanoic acid backbone.

Research indicates that this compound acts primarily as an inhibitor of certain enzymes and neurotransmitter receptors. Its structural similarity to natural neurotransmitters allows it to interact effectively with biological systems, particularly in modulating neurotransmission through glutamate receptor pathways. This modulation can influence synaptic plasticity and neuronal signaling, which are critical in various neurological conditions.

Biological Activities

  • Neurotransmitter Modulation :
    • The compound has been shown to influence neurotransmitter systems, particularly those related to anxiety and depression. It may enhance the effects of enkephalins by inhibiting enkephalinase, an enzyme responsible for their breakdown, potentially leading to analgesic effects.
  • Receptor Interactions :
    • Studies have demonstrated that this compound can bind to specific receptor sites involved in mood regulation and cognitive functions. Its ability to modulate receptor activity makes it a candidate for developing treatments for psychiatric disorders.
  • Antimicrobial Properties :
    • While primarily studied for its neuroactive properties, some derivatives of similar compounds have exhibited antimicrobial activities against various bacterial strains. This suggests potential applications beyond neurological contexts .

Case Studies and Experimental Data

  • Inhibition Studies :
    • In vitro studies indicate that this compound can inhibit the activity of enkephalinase, leading to prolonged effects of endogenous enkephalins in pain pathways.
  • Neurotropic Effects :
    • A study on related compounds highlighted their neurotropic activity, suggesting that derivatives could influence neuronal health and function .
  • Pharmacological Applications :
    • The compound's role in modulating neurotransmitter systems positions it as a promising candidate for research into new therapeutic agents for anxiety and mood disorders.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-3-(4-chlorophenyl)propanoic acidDifferent substitution patternPotentially different receptor selectivity
(S)-2-Amino-3-(4-methylphenyl)propanoic acidMethyl group substitutionAltered pharmacokinetics
(R)-2-Amino-3-(3-chlorophenyl)propanoic acidEnantiomer of (S)-isomerDifferent biological activity due to chirality

This comparative analysis illustrates how variations in chemical structure can significantly impact biological activity and receptor interactions.

Q & A

Q. What are the standard synthetic routes for 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride in academic research?

The Strecker amino acid synthesis is the primary method for synthesizing this compound. Key steps include:

  • Reaction setup : Condensation of 3-chlorobenzaldehyde with ammonium chloride and sodium cyanide in aqueous ethanol, followed by hydrolysis under acidic conditions to yield the α-amino nitrile intermediate.
  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using HCl, forming the hydrochloride salt .
  • Protection strategies : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during intermediate steps, ensuring regioselectivity .

Table 1: Optimization Parameters for Strecker Synthesis

VariableOptimal RangeImpact on Yield
Temperature0–5°C (initial step)Prevents side reactions
HCl concentration6 M (hydrolysis)Complete nitrile conversion
Reaction time12–24 hoursMaximizes enantiomeric purity

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

  • Reverse-phase HPLC (RP-HPLC) : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30 v/v). Detection at 254 nm ensures quantification of impurities <0.1% .
  • Spectroscopy :
  • NMR : 1^1H NMR (D2_2O, 400 MHz) confirms the presence of the 3-chlorophenyl group (δ 7.4–7.6 ppm multiplet) and α-proton (δ 4.1 ppm).
  • Mass spectrometry (ESI-MS) : [M+H]+^+ peak at m/z 230.6 (theoretical: 229.6) .

Q. What safety protocols are critical when handling this compound?

  • Storage : Store in a cool (2–8°C), dry environment under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
  • Exposure control : Use fume hoods for synthesis steps involving volatile intermediates (e.g., cyanide in Strecker synthesis) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with 0.1 M sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

  • Chiral auxiliaries : Incorporate (S)- or (R)-phenethylamine during the Strecker synthesis to induce asymmetry, achieving >90% enantiomeric excess (ee) .
  • Chromatographic resolution : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (80:20) for preparative separation .
  • Kinetic resolution : Enzymatic hydrolysis with acylase I selectively cleaves one enantiomer of the acetylated intermediate .

Q. What experimental strategies are used to study its role in enzyme inhibition or protein interactions?

  • Kinetic assays : Measure inhibition constants (Ki_i) via competitive binding assays with target enzymes (e.g., aminotransferases) using UV-Vis spectroscopy at 340 nm (NADH depletion) .
  • X-ray crystallography : Co-crystallize the compound with its target enzyme (e.g., phenylalanine hydroxylase) to resolve binding modes at 2.0 Å resolution .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. How can contradictions in pharmacological data across studies be addressed?

  • Purity validation : Re-analyze batches using orthogonal methods (e.g., HPLC + NMR) to rule out impurities >98% .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH (7.4 ± 0.1) and temperature (37°C) .
  • Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to identify heterogeneity sources in published IC50_{50} values .

Q. What strategies mitigate degradation during long-term stability studies?

  • Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolytic byproducts (e.g., 3-chlorophenylacetic acid) .
  • Lyophilization : Stabilize the hydrochloride salt by freeze-drying in 5% trehalose, reducing water activity (aw_w < 0.3) .

Data Contradiction Analysis

Example Issue : Discrepancies in reported IC50_{50} values for kinase inhibition.

  • Root cause : Variability in ATP concentrations (1–10 mM) across assays alters competitive binding dynamics.
  • Resolution : Normalize data to a fixed ATP concentration (2 mM) and use recombinant kinases from the same supplier (e.g., Sigma-Aldrich) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride
Reactant of Route 2
2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride

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